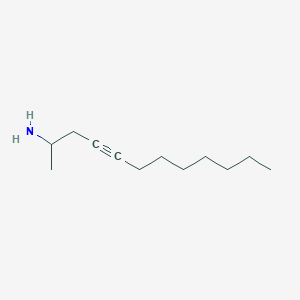
Dodec-4-YN-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodec-4-YN-2-amine is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and an amine group The structure of this compound can be represented as C12H23N, where the amine group is attached to the second carbon of a dodecane chain, and the triple bond is located between the fourth and fifth carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodec-4-YN-2-amine typically involves the following steps:
Alkyne Formation: The initial step involves the formation of the alkyne group. This can be achieved through the dehydrohalogenation of a suitable dihalide precursor using a strong base such as sodium amide (NaNH2).
Amine Introduction: The next step is the introduction of the amine group. This can be done through nucleophilic substitution reactions where an appropriate amine source, such as ammonia or an amine derivative, reacts with a halogenated alkyne.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of nitriles to amines using transition metal catalysts. This method offers high yields and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Dodec-4-YN-2-amine undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3).
Reduction: The alkyne can be reduced to alkanes or alkenes using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other nitrogen-containing compounds.
Common Reagents and Conditions
Oxidation: KMnO4, O3
Reduction: H2 with Pd/C
Substitution: Various alkyl halides, acyl chlorides
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Amides, imines
Scientific Research Applications
Dodec-4-YN-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, coatings, and other materials with specialized properties.
Mechanism of Action
The mechanism by which Dodec-4-YN-2-amine exerts its effects depends on its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alkyne group can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dodec-4-YN-1-amine: Similar structure but with the amine group attached to the first carbon.
Dodec-4-YN-3-amine: Amine group attached to the third carbon.
Dodec-5-YN-2-amine: Triple bond between the fifth and sixth carbons.
Uniqueness
Dodec-4-YN-2-amine is unique due to the specific positioning of the amine and alkyne groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets that are not possible with other similar compounds.
Properties
CAS No. |
138769-82-1 |
|---|---|
Molecular Formula |
C12H23N |
Molecular Weight |
181.32 g/mol |
IUPAC Name |
dodec-4-yn-2-amine |
InChI |
InChI=1S/C12H23N/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12H,3-8,11,13H2,1-2H3 |
InChI Key |
DUFOCIZMBFEYQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC#CCC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


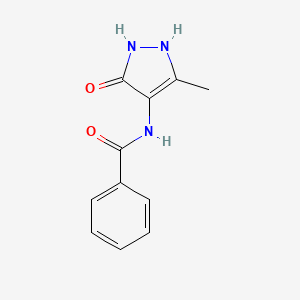
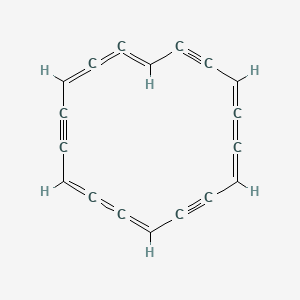
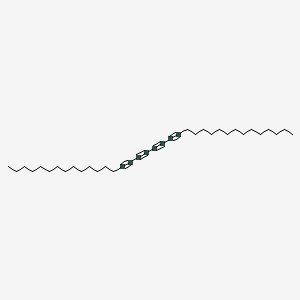
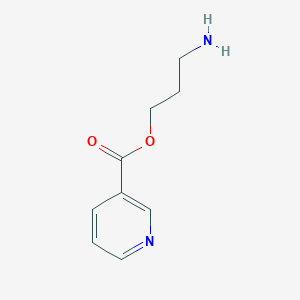
![N-[Bis(4-methylphenyl)methyl]formamide](/img/structure/B14281275.png)
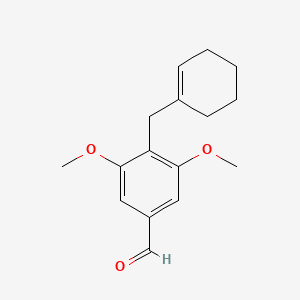
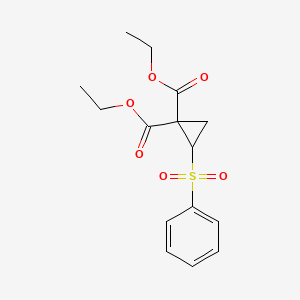
![Ethenamine, 2-(1-[1,1'-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl-](/img/structure/B14281301.png)
![1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene](/img/structure/B14281313.png)
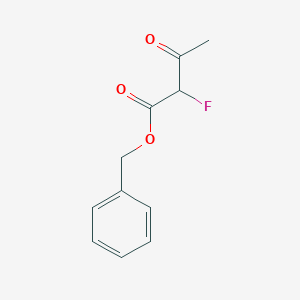

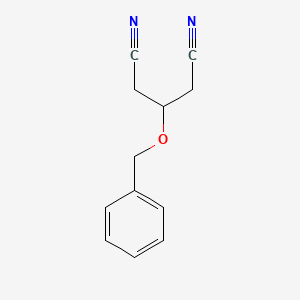
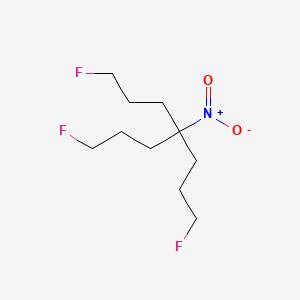
![(2R,5R)-1-benzyl-2-(2-chloroethyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B14281356.png)
